![molecular formula C7H4BrClN2S B2409604 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine CAS No. 1356017-04-3](/img/structure/B2409604.png)
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine is a chemical compound that has garnered significant attention in the field of scientific research. It is a heterocyclic organic compound that has a wide range of applications in various areas of research. The compound's unique properties make it a valuable tool for scientists studying different fields such as biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Anticancer Research
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine derivatives, such as those containing a piperazine unit, have been explored as potential anticancer agents. These compounds, synthesized starting from mercaptoacetic acid, have shown promise as protein tyrosine kinase inhibitors, which are a key category of molecules used in cancer treatment due to their ability to regulate cell functions (Jiang Da-hong, 2012).
Synthesis and Chemical Properties
The compound has also been a subject of studies focusing on its chemical synthesis and properties. For instance, an improved and scalable synthesis method for the compound starting from cheap bulk chemicals has been developed, demonstrating its practical and robust nature (S. Bugge et al., 2014). The research delves into the Gewald reaction, pyrimidone formation, bromination, and chlorination steps involved in the synthesis.
Molecular Structure and Design Studies
Detailed molecular structure analysis and design studies have been conducted on derivatives of this compound. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a derivative, has been synthesized and analyzed. Its crystal structure, antiproliferative activity against cancer cell lines, and interactions at the molecular level have been thoroughly studied, providing insights into its potential as an anticancer agent (Pei Huang et al., 2020).
Exploration of Derivatives for Biological Applications
Various derivatives of 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine have been synthesized and evaluated for their biological activities. These derivatives show promise in fields such as antimicrobial and anti-inflammatory treatments. Their structure-activity relationship has been a significant area of study, aiming to develop novel therapeutics (M. Tolba et al., 2018).
Propriétés
IUPAC Name |
7-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-1-4-3-12-5-2-10-7(9)11-6(4)5/h2-3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPJDYMMIHRPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

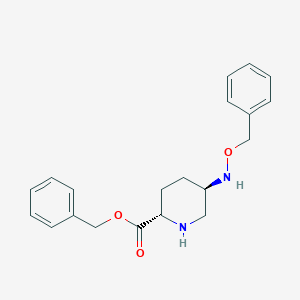
![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)
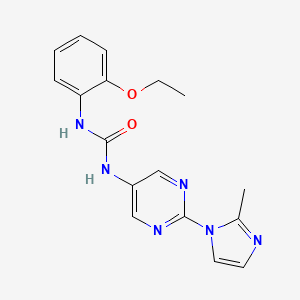
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2409529.png)
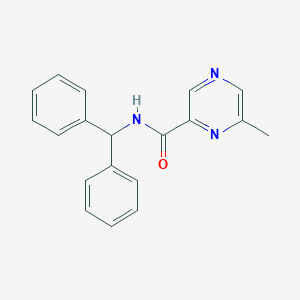
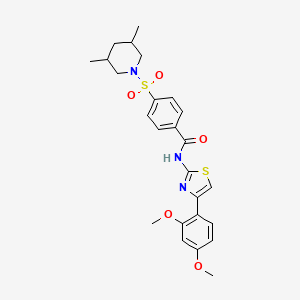
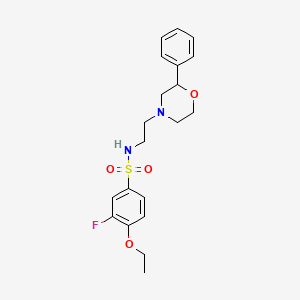
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2409538.png)
![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B2409540.png)
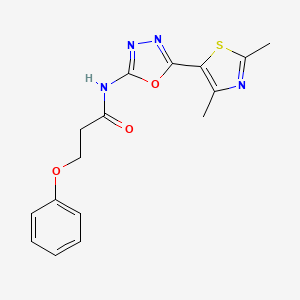
![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)
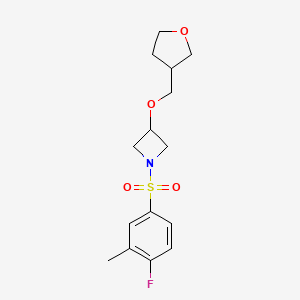
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2409544.png)